molecular formula C7H4BrN3O2 B1528491 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1208082-43-2

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B1528491
CAS No.: 1208082-43-2
M. Wt: 242.03 g/mol
InChI Key: VPSLZKQSMGMMQP-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom attached to the imidazo[1,2-a]pyrazine ring system, which is further substituted with a carboxylic acid group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). One common method involves the reaction of α-bromoketones with 2-aminopyridines under metal-free conditions using oxidants like tert-butyl hydroperoxide (TBHP)[{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... The reaction proceeds via a one-pot tandem cyclization/bromination process[{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... This could include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h)[{{{CITATION{{{_3{Functionalization of imidazo 1,2- - RSC Publishing.

Common Reagents and Conditions:

  • Oxidation: Reagents like TBHP can be used for oxidative cyclization[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be used in biological studies to understand the interactions of brominated heterocycles with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is similar to other brominated heterocyclic compounds, such as 3-bromoimidazo[1,2-a]pyridine and 3-bromoimidazo[1,2-a]pyrimidine[_{{{CITATION{{{_2{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 .... its unique structure, particularly the presence of the carboxylic acid group, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine

  • 3-Bromoimidazo[1,2-a]pyrimidine

  • 3-Bromoimidazo[1,2-a]thiazole

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSLZKQSMGMMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734940
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208082-43-2
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208082-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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